![molecular formula C18H19ClN4O B3020886 3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900286-57-9](/img/structure/B3020886.png)
3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyridines . It’s a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
These compounds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 . The structure of the synthesized compounds was confirmed by elemental analysis and spectral data IR and NMR .Chemical Reactions Analysis
The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .Physical And Chemical Properties Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (Cyclin-Dependent Kinase 2) plays a crucial role in cell cycle regulation and is an appealing target for cancer therapy. Researchers have designed a set of small molecules based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds exhibit potent CDK2 inhibitory activity, selectively targeting tumor cells . Notably, compounds 14 and 15 demonstrated superior cytotoxicity against MCF-7 and HCT-116 cell lines.
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have shown promise as potential anticancer agents. Their unique structure contributes to their effectiveness against various cancer types. Specifically, this compound exhibits cytotoxic activity against MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer) cells . The inhibition of cell growth suggests its potential as an antitumor agent.
Dual Activity: Cell Cycle Alteration and Apoptosis Induction
Compound 14, derived from this pyrazolo[1,5-a]pyrimidine scaffold, stands out due to its dual activity. It not only inhibits cell proliferation but also induces apoptosis within HCT cells. This alteration in cell cycle progression and apoptosis induction makes it an exciting candidate for further investigation .
Molecular Docking and Binding
In silico molecular docking simulations confirmed that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction provides insights into their binding mechanism and potential efficacy .
Estrogen Receptor β (ERβ) Antagonism
Interestingly, unrelated to cancer, this compound has been used as a selective ERβ antagonist. ERβ plays a distinct role in tumor cell growth compared to ERα. By suppressing ERβ, compounds like this one may influence estrogen-mediated effects in certain tumors .
Drug-Likeness and ADMET Properties
In silico ADMET studies revealed suitable pharmacokinetic properties for this compound, enhancing its drug-likeness. Predictive models indicated favorable behavior in terms of absorption, distribution, metabolism, excretion, and toxicity .
Future Directions
properties
IUPAC Name |
4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)17(13(2)21-23)14-5-3-4-6-15(14)19/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUOLKCRRZQVHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324516 | |
Record name | 4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665042 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
CAS RN |
900286-57-9 | |
Record name | 4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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